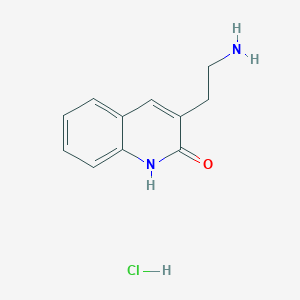

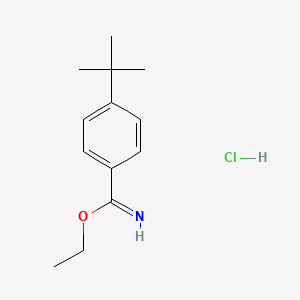

![molecular formula C24H18Cl2N2OS B2376348 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-chlorobenzyl)oxime CAS No. 478065-88-2](/img/structure/B2376348.png)

2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-chlorobenzyl)oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-chlorobenzyl)oxime” is a chemical compound that can be purchased from various suppliers . It has a CAS number of 478065-88-2.

Chemical Reactions Analysis

The chemical reactions involving this compound could not be found in the available resources. Chemical reactions can vary widely depending on the conditions and the presence of other chemicals .Applications De Recherche Scientifique

Synthesis and Applications in Heterocycle Construction

The compound is notably utilized in the synthesis of various heterocyclic structures. Meth-Cohn et al. (1981) explored the conversion of 2-chloroquinoline-3-carbaldehydes into diverse fused quinolines including thieno-, pyridazino-, and furo-quinolines, highlighting the versatility of this compound in synthesizing complex heterocycles (Meth-Cohn et al., 1981). Similarly, Hamama et al. (2018) reviewed the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, underlining their significance in constructing fused or binary quinoline-cord heterocyclic systems (Hamama et al., 2018).

Photoredox Catalyzed Synthesis

An and Yu (2015) reported a one-pot synthesis of phenanthridines and quinolines using this compound, where O-(4-Cyanobenzoyl)hydroxylamine was employed as the nitrogen source. This approach, catalyzed by Brønsted acid and using visible light photoredox, illustrates an innovative method for aza-arene synthesis (An & Yu, 2015).

Radical Cyclization in Heterocycle Synthesis

Miyata et al. (2002) described a method involving sulfanyl radical addition-cyclization of oxime ethers connected to alkenes. This process is significant for the practical synthesis of cyclic β-amino acids, demonstrating the compound's role in advanced synthetic chemistry (Miyata et al., 2002).

Enzymatic Enhancement Through Novel Synthesis

Abass (2007) detailed the synthesis of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones under phase transfer catalysis conditions, using 4-chlorobenzo[h]quinolin-2(1H)-one and its 4-sulfanyl derivative. These products were found to significantly enhance α-amylase activity, suggesting potential biochemical applications (Abass, 2007).

Application in Antileukotrienic Drug Synthesis

Jampílek et al. (2004) synthesized variants of this compound as potential antileukotrienic drugs, emphasizing its application in therapeutic drug development (Jampílek et al., 2004).

Non-Covalent Synthesis Utilizing Oxime Synthons

Tarai and Baruah (2016) explored the use of oxime–quinoline synthons in non-covalent synthesis, providing insights into the structural versatility and potential applications in molecular engineering (Tarai & Baruah, 2016).

Conformationally Constrained Masked Cysteines Synthesis

Clerici et al. (1999) described the synthesis of novel conformationally constrained masked cysteines, highlighting the compound's use in the preparation of unique biochemical structures (Clerici et al., 1999).

Propriétés

IUPAC Name |

(E)-N-[(4-chlorophenyl)methoxy]-1-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Cl2N2OS/c25-21-9-5-17(6-10-21)15-29-27-14-20-13-19-3-1-2-4-23(19)28-24(20)30-16-18-7-11-22(26)12-8-18/h1-14H,15-16H2/b27-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOJWAXJNPNGLL-MZJWZYIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=NOCC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=N/OCC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Cl2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

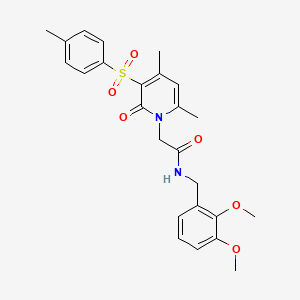

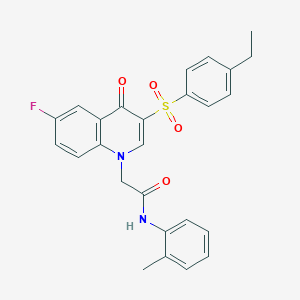

![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide](/img/structure/B2376271.png)

![N-[2-(4-fluorophenyl)ethyl]-2-methylpropan-2-amine](/img/structure/B2376274.png)

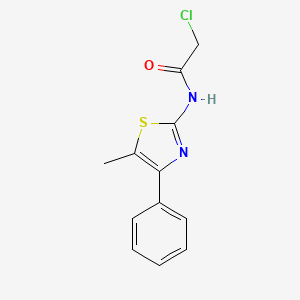

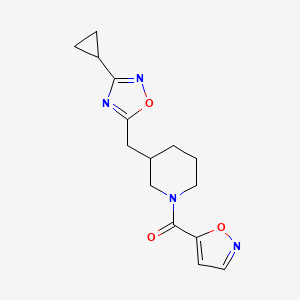

![N-Methyl-1-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methanamine dihydrochloride](/img/structure/B2376275.png)

![3-(3,5-Dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2376277.png)

![N-[3-(1-azepanylcarbonyl)phenyl]-3-methoxybenzenesulfonamide](/img/structure/B2376279.png)

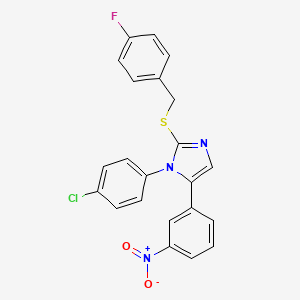

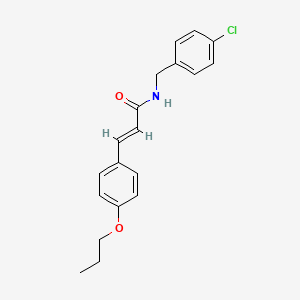

![N-(5-chloro-2-methylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2376283.png)